Structural Divergence from Dextromoramide: Absence of Morpholine Pharmacophore
Dextromoramide (Kᵢ μ‑opioid receptor ≈ 0.5 nM) derives its high‑affinity opioid binding from the (3S)‑3‑methyl‑4‑morpholino‑2,2‑diphenylbutanoyl moiety [1]. The target compound replaces the morpholine with a hydrogen atom, a modification expected to abolish μ‑opioid receptor affinity entirely. While no direct binding data exist for the target compound, class‑level SAR indicates that removal of the basic morpholine nitrogen eliminates the critical ionic interaction with the Asp147 residue of the μ‑opioid receptor [1].
| Evidence Dimension | μ‑Opioid receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | No detectable μ‑opioid receptor affinity predicted by SAR |
| Comparator Or Baseline | Dextromoramide: Kᵢ ≈ 0.5 nM (μ‑opioid receptor) |
| Quantified Difference | Predicted >1,000‑fold reduction in μ‑opioid affinity |
| Conditions | Inferred from opioid receptor structure–activity relationship models; no direct radioligand binding data for target compound |
Why This Matters
For researchers requiring μ‑opioid agonism, the target compound is an unsuitable substitute for dextromoramide; conversely, for projects seeking to exclude opioid liability while retaining the diphenylbutanoyl scaffold, this compound represents a structurally cleaner alternative.
- [1] Casy, A.F. & Parfitt, R.T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press, New York. Chapter 6: Moramide and Related Compounds. View Source
